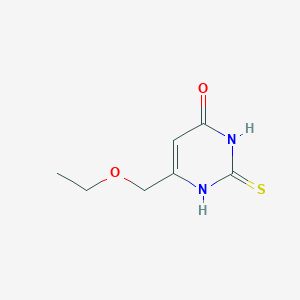
2-环己基氨基噻唑-4-酮
描述
2-Cyclohexylamino-thiazol-4-one is a useful research compound. Its molecular formula is C9H14N2OS and its molecular weight is 198.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclohexylamino-thiazol-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclohexylamino-thiazol-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
噻唑衍生物因其对各种细菌和真菌菌株的抗菌性能而被研究。 例如,一些化合物对金黄色葡萄球菌、大肠杆菌、铜绿假单胞菌和伤寒沙门氏菌具有活性 .
抗肿瘤和细胞毒活性
这些化合物也因其潜在的抗肿瘤作用而被探索。 某些噻唑衍生物对人类肿瘤细胞系表现出细胞毒性,表明其在癌症研究中的潜在应用 .
抗氧化性能
一些噻唑衍生物已被合成并筛选其体外抗氧化性能,其中某些化合物表现出强大的活性 .
酶抑制
噻唑已被作为各种酶的选择性抑制剂,例如参与类固醇代谢的11β-羟基类固醇脱氢酶1型 .
蛋白质组学研究
“2-环己基氨基噻唑-4-酮”等化合物可用于蛋白质组学研究,表明其在研究蛋白质和肽中的应用 .
新型衍生物的合成
噻唑衍生物是合成具有潜在生物活性的更复杂分子的关键中间体 .
抗菌评估研究
进行体外抗菌活性,包括最低抑菌浓度 (MIC) 和杀菌时间测定,以评估噻唑衍生物对病原体的功效 .
结核病研究
作用机制
Target of Action
Thiazole derivatives, which include 2-cyclohexylamino-thiazol-4-one, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been associated with various biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole compounds .
生化分析
Biochemical Properties
2-Cyclohexylamino-thiazol-4-one plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with kinases and phosphatases, which are crucial for cellular signaling pathways. The nature of these interactions often involves the binding of 2-Cyclohexylamino-thiazol-4-one to the active sites of these enzymes, thereby modulating their catalytic activity .
Cellular Effects
The effects of 2-Cyclohexylamino-thiazol-4-one on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of transcription regulators, thereby affecting the expression of genes involved in cell cycle regulation and apoptosis. Additionally, 2-Cyclohexylamino-thiazol-4-one has been reported to impact cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to alterations in metabolite levels .
Molecular Mechanism
At the molecular level, 2-Cyclohexylamino-thiazol-4-one exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule. For example, 2-Cyclohexylamino-thiazol-4-one has been found to inhibit certain kinases, leading to downstream effects on cellular signaling pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyclohexylamino-thiazol-4-one have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Cyclohexylamino-thiazol-4-one remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound has been associated with sustained alterations in cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Cyclohexylamino-thiazol-4-one vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as enhancing cellular signaling and metabolic activity. At higher doses, it can lead to toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which 2-Cyclohexylamino-thiazol-4-one is effective without causing harm .
Metabolic Pathways
2-Cyclohexylamino-thiazol-4-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux by modulating the activity of key enzymes in these pathways. For instance, the compound can inhibit enzymes involved in glycolysis, leading to changes in glucose metabolism. Additionally, 2-Cyclohexylamino-thiazol-4-one can interact with cofactors such as nicotinamide adenine dinucleotide (NADH), influencing redox reactions and energy production .
Transport and Distribution
Within cells and tissues, 2-Cyclohexylamino-thiazol-4-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. For example, 2-Cyclohexylamino-thiazol-4-one has been found to bind to membrane transporters, aiding its entry into cells and subsequent distribution to target sites .
属性
IUPAC Name |
2-cyclohexylimino-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c12-8-6-13-9(11-8)10-7-4-2-1-3-5-7/h7H,1-6H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDNSSDSIYKHAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=C2NC(=O)CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349516 | |
| Record name | 2-Cyclohexylamino-thiazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27052-19-3 | |
| Record name | 2-Cyclohexylamino-thiazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl({[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1489557.png)
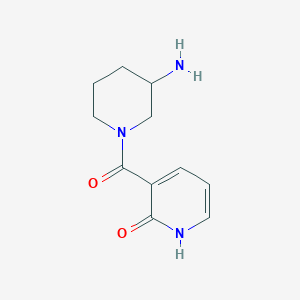
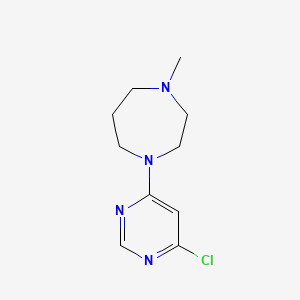
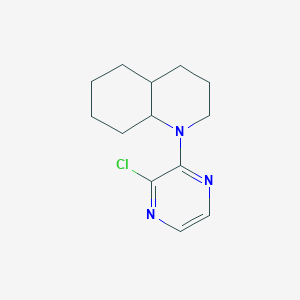
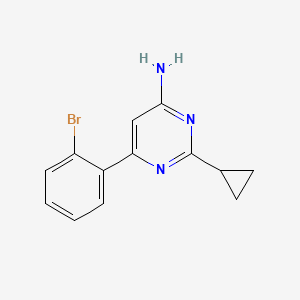

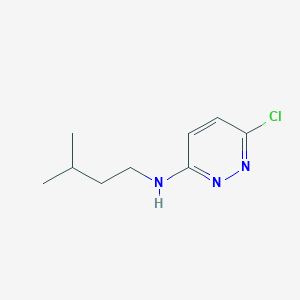
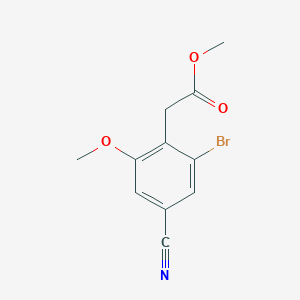

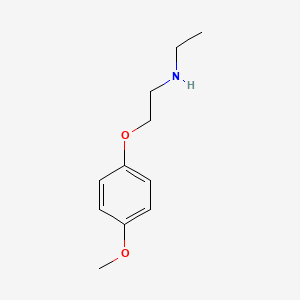

![[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine](/img/structure/B1489575.png)
![6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazin-3-ol](/img/structure/B1489578.png)
